2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]propanamide
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Overview
Description
2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under oxidative conditions.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the chlorinated thiadiazole with N-methylpropanamide under suitable conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of thiadiazoles are explored for their potential therapeutic effects. This compound could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the agricultural industry, thiadiazole derivatives are studied for their potential use as pesticides or herbicides due to their bioactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide would depend on its specific application. Generally, thiadiazole derivatives exert their effects by interacting with biological macromolecules such as proteins or nucleic acids. They may inhibit enzyme activity, disrupt cell membranes, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide
- 2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]butanamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide may exhibit unique reactivity due to the specific positioning of the chlorine atom and the methyl groups. These structural differences can influence its chemical behavior and biological activity, making it a distinct entity in the realm of thiadiazole derivatives.
Properties
Molecular Formula |
C8H12ClN3OS |
---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(9)8(13)12(3)4-7-6(2)10-11-14-7/h5H,4H2,1-3H3 |
InChI Key |
GQUXYDWTIBAOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)C(C)Cl |
Origin of Product |
United States |
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